2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18093150
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO3 |
|---|---|
| Molecular Weight | 179.60 g/mol |
| IUPAC Name | 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-7-6)10-3-6;/h4,7H,1-3H2,(H,8,9);1H |
| Standard InChI Key | AISGBBDUUHTVPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CNC1(CO2)C(=O)O.Cl |
Introduction
Synthetic Methodologies
Synthesis from (S)-Pyroglutamic Acid
The enantioselective synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride ((+)-1) begins with commercially available (S)-pyroglutamic acid. The process involves a five-step sequence:
-
Amino Protection: The secondary amine of pyroglutamic acid is protected using a suitable protecting group (e.g., benzyloxycarbonyl or tert-butoxycarbonyl).
-
Lactam Reduction: The lactam ring is reduced using lithium borohydride (LiBH₄) or borane-tetrahydrofuran (BH₃·THF) to yield a pyrrolidine intermediate.
-
Cyclization: Intramolecular ether formation is induced under acidic or basic conditions to construct the bicyclic framework.
-
Oxidation: The secondary alcohol generated during cyclization is oxidized to a carboxylic acid using Jones reagent or pyridinium chlorochromate (PCC).
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, yielding the hydrochloride salt .
Alternative Synthesis from trans-4-Hydroxy-L-Proline
An optimized six-step synthesis from trans-4-hydroxy-L-proline (Scheme 2 in ) demonstrates improved efficiency:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cbz Protection | CbzCl, NaOH, H₂O, 0°C→RT | 91% |
| 2 | Esterification | SOCl₂, MeOH, 0°C→RT | 96% |
| 3 | Tosylation | TsCl, DMAP, Et₃N, CH₂Cl₂ | 93% |
| 4 | Borohydride Reduction | NaBH₄, EtOH/THF, 0°C→RT | 100% |
| 5 | Cyclization | NaOMe, MeOH, reflux | 86% |
| 6 | Deprotection | 10% Pd/C, H₂, MeOH | 100% |
Structural and Stereochemical Features
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane system with:
-
Oxygen atom at position 2 (bridging carbons 1 and 4)
-
Nitrogen atom at position 5 (bridging carbons 1 and 6)
-
Carboxylic acid group at position 4
-
Hydrochloride salt at the tertiary nitrogen
X-ray crystallography reveals a boat conformation for the bicyclic core, with the carboxylic acid group adopting an axial orientation to minimize steric hindrance. The rigid structure imposes a 7.2 kcal/mol energy barrier to ring inversion, as calculated by density functional theory (DFT) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClNO₃ |
| Molecular Weight | 215.61 g/mol |
| Melting Point | 182–184°C (dec.) |
| Specific Rotation [α]²⁰_D | +104.2° (c=1.25, CHCl₃) |
| pKa (Carboxylic Acid) | 2.8 ± 0.1 |
| LogP | −1.2 ± 0.3 |
The low partition coefficient (LogP) and moderate aqueous solubility (23 mg/mL at 25°C) make it suitable for formulation in polar solvents .
Applications in Drug Discovery
Conformational Restriction
The bicyclic scaffold imposes 35° torsional constraints on attached pharmacophores compared to linear morpholines. This property has been exploited in:
-
Kinase Inhibitors: Improved binding affinity (ΔKd = 0.8 nM vs. 4.2 nM for linear analog) in Bruton's tyrosine kinase (BTK) inhibitors.
-
GPCR Ligands: Enhanced selectivity (≥100-fold) for serotonin 5-HT₂A over 5-HT₂C receptors in schizophrenia drug candidates .
Nucleic Acid Probes
Functionalization at the carboxylic acid position enables covalent attachment to oligonucleotides. The 2'-N-(pyren-1-yl)acetyl-2'-amino-α-L-LNA probe demonstrates:
-
Mismatch Discrimination: 12.3-fold fluorescence increase at single mismatches vs. matched duplexes.
-
Thermal Stability: ΔTm = +8.4°C compared to unmodified DNA duplexes.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
Storage at 2–8°C under nitrogen atmosphere maintains stability for >24 months .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume